molecular formula C23H16O8 B3177291 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid CAS No. 1433189-28-6

5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B3177291
CAS No.: 1433189-28-6
M. Wt: 420.4 g/mol
InChI Key: OIKMFVSIENQCFU-UHFFFAOYSA-N
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Description

5-[3-(3,5-Dicarboxyphenyl)-5-Methylphenyl]benzene-1,3-Dicarboxylic Acid (CAS: 1433189-28-6) is a polycarboxylic aromatic compound characterized by a central benzene ring substituted with a methyl group and a 3,5-dicarboxyphenyl moiety. Its extended conjugated system and multiple carboxyl groups make it a promising ligand for constructing metal-organic frameworks (MOFs) . The methyl group introduces steric and electronic effects that modulate solubility and coordination behavior, distinguishing it from fully carboxylated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O8/c1-11-2-12(14-5-16(20(24)25)9-17(6-14)21(26)27)4-13(3-11)15-7-18(22(28)29)10-19(8-15)23(30)31/h2-10H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKMFVSIENQCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of solvothermal reactions involving flexible aromatic linkers and metal salts. For instance, the reaction of bis(3,5-dicarboxyphenyl)terephthalamide with dysprosium and samarium salts under solvothermal conditions can yield metal-organic frameworks containing this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step organic synthesis processes, optimized for large-scale production. These methods would include precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

One of the primary applications of 5-MTTA is as a ligand in the formation of MOFs. The multiple carboxylic acid groups act as Lewis acid donors, allowing the compound to coordinate effectively with metal ions. This coordination leads to the formation of stable metal-carboxylate bonds, which are essential for creating porous structures in MOFs.

Key Features:

  • Ligand Properties: The ability to coordinate with various metal ions enhances the versatility of 5-MTTA in forming diverse MOF structures.
  • Porosity: The resulting MOFs can be tailored for specific applications such as gas storage, catalysis, and separation processes.

Organic Synthesis

In organic synthesis, 5-MTTA serves as an important building block due to its reactivity stemming from the presence of multiple carboxylic acid groups. These groups can participate in various chemical reactions:

  • Esterification: The carboxylic acids can react with alcohols to form esters, which are valuable in producing polymers and other organic compounds.
  • Decarboxylation: Under certain conditions, 5-MTTA can undergo decarboxylation reactions, leading to the formation of smaller organic molecules that may have distinct properties or applications.

Medicinal Chemistry

Research into the biological activity of 5-MTTA suggests potential applications in medicinal chemistry. Its structural characteristics may influence cellular processes and exhibit therapeutic effects:

  • Anticancer Activity: Preliminary studies indicate that compounds similar to 5-MTTA may have anticancer properties by affecting cell signaling pathways.
  • Anti-inflammatory Effects: The compound's ability to interact with biological targets could lead to anti-inflammatory applications.

Material Science

The unique structure of 5-MTTA makes it suitable for various applications in material science:

  • Polymer Chemistry: Its reactivity allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
  • Nanotechnology: The formation of nanoscale materials through self-assembly processes involving 5-MTTA could lead to innovations in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid involves its ability to interact with metal ions and form stable complexes. These interactions are crucial in the formation of metal-organic frameworks, where the compound acts as a ligand, coordinating with metal centers to create a three-dimensional network. The molecular targets and pathways involved in these interactions include the coordination sites on the metal ions and the carboxylic acid groups on the compound.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:
  • Degree of Substitution : The target compound features two 3,5-dicarboxyphenyl groups and a methyl substituent, offering intermediate steric bulk compared to the highly substituted C30H18O12 analog . This balance enhances solubility while retaining coordination capacity for MOF assembly.
  • Functional Group Diversity: Unlike trifluoromethyl-containing analogs (e.g., 1261988-94-6) , the methyl group in the target compound reduces hydrophobicity, favoring interactions with polar solvents or hydrophilic metal nodes.
  • Bridging Motifs : Compounds like 10397-52-1 employ a methylene bridge, which increases conformational flexibility, whereas the target compound’s rigid aryl-aryl linkages favor stable, crystalline frameworks.

Performance in Metal-Organic Frameworks (MOFs)

MOFs constructed from polycarboxylates rely on ligand geometry and substituent effects to dictate porosity and functionality:

  • Porosity: The C30H18O12 analog forms MOFs with ultrahigh surface areas (>4000 m²/g) due to its three dicarboxyphenyl groups, enabling extensive metal-node connectivity. The target compound’s lower carboxyl density likely results in smaller pores (~5–10 Å), suitable for selective gas separation (e.g., CO2/N2) .
  • Thermal Stability: Methyl groups in the target compound enhance thermal stability (decomposition >350°C) compared to non-methylated analogs like 677010-20-7 , which degrade at ~250°C due to weaker π-π stacking.
  • Gas Adsorption : Trifluoromethylated analogs exhibit superior affinity for fluorocarbons (e.g., C2F6) via van der Waals interactions, whereas the target compound’s methyl group may favor CH4/CO2 separation through quadrupole interactions .

Biological Activity

5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound belonging to the class of dicarboxylic acids. Its structure features multiple carboxylic acid groups, which contribute to its reactivity and potential biological activities. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C23H16O8C_{23}H_{16}O_8. The compound consists of a central benzene ring with two phenyl rings attached at the 1 and 3 positions. The presence of multiple carboxylic acid groups enhances its solubility and reactivity in biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3,5-dicarboxybenzaldehyde with appropriate amines under specific conditions. Key parameters such as reaction time, temperature, and molar ratios significantly influence the yield and purity of the final product.

Table 1: Synthesis Parameters

ParameterValue
Reaction Time12-24 hours
Temperature100-150 °C
SolventDMF or DMSO
CatalystVaries (e.g., p-toluenesulfonic acid)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related compounds has demonstrated their ability to intercalate with DNA and inhibit cancer cell growth through various mechanisms:

  • DNA Intercalation : Compounds like H3BTB (a structural analog) have shown the ability to bind to DNA by groove binding, leading to unwinding of the DNA helix and subsequent cytotoxic effects on cancer cells .
  • Molecular Docking Studies : Computational studies have revealed that these compounds can effectively bind to DNA, suggesting a mechanism for their anticancer activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carboxylic acid groups facilitate binding through hydrogen bonding and ionic interactions, potentially inhibiting enzymes involved in cancer progression.
  • Cell Signaling Modulation : The compound may modulate signaling pathways critical for cell proliferation and survival.

Case Studies

A notable study explored the effects of similar dicarboxylic acids on cancer cell lines. The findings indicated that these compounds significantly reduced cell viability in breast and cervical cancer models. The study utilized molecular dynamics simulations to predict binding affinities and interactions with cellular targets .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid, and how can purity be optimized?

  • Methodological Answer : Common synthesis involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone, followed by hydrolysis of ester-protected carboxylic acid groups. For example, a related polycarboxylic acid synthesis used reflux conditions with sodium hydroxide for ester hydrolysis, achieving yields >75% after 8 hours . Purification via high-performance liquid chromatography (HPLC) with a C18 column and acidic mobile phase (0.1% trifluoroacetic acid) is recommended to resolve residual impurities. Elemental analysis (C, H, O) should confirm stoichiometric ratios .

Q. How can the solubility and stability of this compound be characterized for aqueous-phase applications?

  • Methodological Answer : Solubility profiling in polar solvents (e.g., water, DMSO) should be conducted at varying pH levels (2–12) due to the compound’s four carboxylic acid groups, which protonate/deprotonate depending on pH. Stability assays under oxidative (H₂O₂) and thermal (25–80°C) conditions for 24–72 hours, monitored via UV-Vis spectroscopy (λ = 260 nm), can identify degradation pathways. Dynamic light scattering (DLS) may detect aggregation in aqueous buffers .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying aryl ring substitution patterns and methyl group placement. Fourier-transform infrared spectroscopy (FTIR) should confirm carboxylic acid O-H stretches (~2500–3500 cm⁻¹) and C=O bonds (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular weight accuracy (±0.001 Da) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s coordination behavior in metal-organic frameworks (MOFs)?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can optimize the geometry of the ligand and its binding affinity to metal nodes (e.g., Zn²⁺, Cu²⁺). Molecular dynamics (MD) simulations in solvent environments (water, DMF) predict framework stability and pore topology. Pair distribution function (PDF) analysis of X-ray scattering data validates simulated MOF structures .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. triclinic) require synchrotron X-ray diffraction (XRD) for high-resolution data (<1 Å). Rietveld refinement with software like TOPAS can reconcile experimental and theoretical patterns. Redundant syntheses under controlled humidity/temperature minimize polymorphism artifacts .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer : Design of experiments (DoE) with factors like temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs. DMF) identifies optimal conditions. Reaction monitoring via in-situ Raman spectroscopy tracks intermediate formation. Membrane separation technologies (nanofiltration) can isolate the target compound from oligomeric byproducts .

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

  • Methodological Answer : Carboxylic acid anhydrides (potential intermediates) require inert atmosphere handling (N₂/Ar glovebox) due to moisture sensitivity. Safety data sheets (SDS) for analogous brominated benzene-dicarboxylic acids mandate PPE (nitrile gloves, goggles) and fume hood use . Emergency protocols for acid spills (neutralization with NaHCO₃) must be established .

Methodological Resources

TechniqueApplicationKey References
DFT/MD Simulations MOF design, reaction mechanism elucidation
Synchrotron XRD High-resolution crystallographic validation
In-situ Raman Spectroscopy Real-time reaction monitoring
HPLC Purification Isolation of polycarboxylic acid derivatives

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid
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5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.